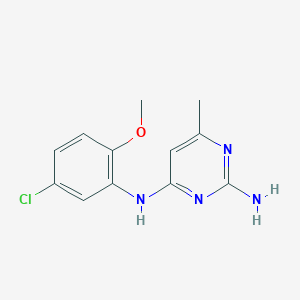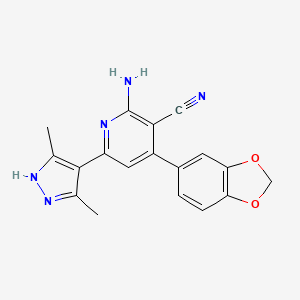![molecular formula C17H26N2O B5377839 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5377839.png)
2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide, also known as MPPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Wirkmechanismus
2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide is a selective antagonist for mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 has been shown to modulate synaptic transmission and plasticity, and has been implicated in various neurological disorders. 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide binds to the allosteric site of mGluR5, preventing its activation by glutamate. This leads to a decrease in intracellular calcium signaling and downstream effects on synaptic plasticity and neurotransmitter release.
Biochemical and Physiological Effects
2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide has been shown to have a number of biochemical and physiological effects. In animal models, 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide has been shown to reduce oxidative stress and inflammation in the brain, as well as to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide has also been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide is its selectivity for mGluR5, which allows for more targeted manipulation of this receptor compared to non-selective compounds. However, one limitation of 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide is its relatively low potency, which can make it difficult to achieve sufficient receptor occupancy at lower doses. In addition, 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide has poor solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are numerous future directions for research on 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide and its potential therapeutic applications. One area of interest is the development of more potent and selective mGluR5 antagonists, which could improve the efficacy and safety of this class of compounds. Another area of interest is the investigation of the role of mGluR5 in other neurological disorders, such as Alzheimer's disease and depression. Finally, the potential use of 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide as a tool for investigating the role of mGluR5 in synaptic plasticity and learning and memory remains an area of active research.
Synthesemethoden
The synthesis of 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide involves several steps, including the reaction of 1-(4-bromophenyl) piperidine with 2-methylpropan-2-amine to form 1-(4-(1-piperidinyl)phenyl)propan-2-amine. This intermediate is then reacted with 2-bromo-N-(tert-butoxycarbonyl)ethanesulfonamide to form 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide. The final product is obtained through deprotection of the tert-butoxycarbonyl group using trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, reducing the loss of dopaminergic neurons and improving motor function. 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide has also been investigated as a potential treatment for schizophrenia, as mGluR5 has been implicated in the pathophysiology of this disorder. In addition, 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance abuse disorders.
Eigenschaften
IUPAC Name |
2-methyl-N-[1-(4-piperidin-1-ylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-13(2)17(20)18-14(3)15-7-9-16(10-8-15)19-11-5-4-6-12-19/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLECKHFUYGNTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C1=CC=C(C=C1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-butoxy-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5377777.png)

![4-{4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5377782.png)
![N-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5377791.png)
![ethyl 2,5,6-trichloro-4-{[4-(trifluoromethoxy)phenyl]amino}nicotinate](/img/structure/B5377797.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5377806.png)
![5-(dimethylamino)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5377813.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(4-pyridinylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377819.png)
![1-(cyclopropylcarbonyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5377830.png)
![2-{2-[(4-methoxyphenyl)amino]-1-propen-1-yl}-3,4-diphenyl-1,3-thiazol-3-ium bromide](/img/structure/B5377831.png)
![4-(cyclopropylmethyl)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5377836.png)
![(3aR*,7aS*)-5-methyl-2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5377841.png)
